molecular formula C14H15Cl2N5O2S B5207080 N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide CAS No. 959241-27-1

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide

Cat. No.: B5207080
CAS No.: 959241-27-1
M. Wt: 388.3 g/mol
InChI Key: JSFGICZCKCVKNK-UHFFFAOYSA-N
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Description

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide is a complex organic compound that features a triazole ring, a dichlorobenzamide moiety, and an amino-oxoethyl group

Preparation Methods

The synthesis of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a thiosemicarbazide and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Amino-Oxoethyl Group: This step involves the reaction of the triazole derivative with an amino-oxoethyl reagent, such as glycine or its derivatives, under controlled conditions.

    Introduction of the Dichlorobenzamide Moiety: The final step involves the coupling of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Chemical Reactions Analysis

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide undergoes various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Protein Binding: It binds to proteins, altering their conformation and function, which can lead to changes in cellular processes.

    Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in these pathways.

Comparison with Similar Compounds

N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide can be compared with similar compounds:

    N-(2-amino-2-oxoethyl)-2-methylbenzamide: This compound has a similar structure but lacks the dichlorobenzamide moiety, resulting in different chemical properties and biological activities.

    2-Amino-2-oxoethyl derivatives: These compounds share the amino-oxoethyl group but differ in the attached functional groups, leading to variations in their reactivity and applications.

    Triazole-based compounds: Compounds with a triazole ring exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable in medicinal chemistry.

Properties

IUPAC Name

N-[2-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O2S/c1-21-12(19-20-14(21)24-7-11(17)22)4-5-18-13(23)8-2-3-9(15)10(16)6-8/h2-3,6H,4-5,7H2,1H3,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFGICZCKCVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117803
Record name N-[2-[5-[(2-Amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl]ethyl]-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-27-1
Record name N-[2-[5-[(2-Amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl]ethyl]-3,4-dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959241-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[5-[(2-Amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl]ethyl]-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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